2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVCPGXVGEGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom, often using chlorinating agents like thionyl chloride.
Formation of the Butanoic Acid Moiety: This can be synthesized through various methods, including the oxidation of butanol or the hydrolysis of butyronitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzylamino group can form hydrogen bonds with target proteins, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Note: Molecular weight for the target compound is estimated based on analogous structures.
Key Observations
Bromine in 4-(4-bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (MW 368.25) adds steric bulk and polarizability, which may enhance binding to hydrophobic enzyme pockets .
The piperazinyl group in 4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)-piperazinyl]-4-oxobutanoic acid (MW 407.29) introduces a basic nitrogen, enhancing solubility in physiological environments .
Biological Relevance: Analogs like 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid () are endogenous metabolites, suggesting that the 4-oxobutanoic acid scaffold is metabolically active . Derivatives in (e.g., 2-benzyl-4-phenyl-4-oxobutanoic acid) are part of antidiabetic compositions, implying that the benzylamino and aromatic groups may modulate insulin sensitivity or glucose metabolism .
Table 2: Pharmacological and Physicochemical Data
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Activity: The 4-oxobutanoic acid core is associated with endogenous metabolic pathways, as seen in . Substituents like benzylamino or thienylmethylamino may fine-tune interactions with metabolic enzymes .
- Therapeutic Potential: Piperazinyl and sulfanyl derivatives () demonstrate enhanced solubility and target engagement, critical for oral bioavailability and receptor binding .
- Structural Optimization : Replacing chloro- with bromo- or ethoxy-substituents () highlights the balance between lipophilicity and polar surface area, guiding drug design for specific tissues (e.g., CNS vs. peripheral) .
Biological Activity
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid, a compound with the molecular formula and a molecular weight of approximately 317.77 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and implications for therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- A benzylamino group , which is known for its ability to form hydrogen bonds with various biological targets.
- A chlorophenyl moiety , which can enhance binding affinity through hydrophobic interactions.
These structural elements suggest that 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid may interact with specific enzymes or receptors, potentially modulating various biochemical pathways.
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, particularly kynurenine 3-monooxygenase, which is linked to neuroprotective effects. This inhibition could have implications for treating neurodegenerative diseases and mood disorders .
- Protein-Ligand Interactions : The benzylamino group may facilitate interactions with target proteins, while the chlorophenyl group may contribute to the overall binding affinity, enhancing the compound's effectiveness .
Biological Activity
Research indicates that compounds structurally related to 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid exhibit significant biological activities, including:
Comparative Analysis with Related Compounds
To further understand its biological activity, it is useful to compare it with similar compounds. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid | 317.77 g/mol | |
| 2-(Benzhydrylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid | 393.86 g/mol | |
| 4-(4-Chlorophenyl)-4-oxobutanoic acid | 212.63 g/mol |
This comparison highlights the unique structural features of 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid that may contribute to its distinct biological properties.
Case Studies and Research Findings
Q & A
Q. What are effective synthetic routes for 2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid, and how can intermediates be optimized for yield?
Methodological Answer: A plausible route involves condensation reactions between 4-(4-chlorophenyl)-4-oxobutanoic acid and benzylamine derivatives. For example:
Activate the ketone group using coupling agents (e.g., DCC or EDC) to form an intermediate acyl chloride or mixed anhydride.
React with benzylamine under basic conditions (e.g., triethylamine) to introduce the benzylamino group.
Purify via recrystallization or column chromatography.
Key optimization parameters include temperature control (0–5°C during activation) and stoichiometric ratios (1:1.2 acid-to-amine ratio to minimize side products). Similar strategies are validated for structurally analogous compounds, such as 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
Q. Which spectroscopic methods are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm the presence of the benzylamino group (δ ~7.3–7.5 ppm for aromatic protons; δ ~4.0 ppm for CH₂ in the benzyl group) and the 4-chlorophenyl ketone (δ ~8.0 ppm for aromatic protons adjacent to Cl).
- IR: Identify the carbonyl stretch of the ketone (~1700 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ for O-H stretch).
- X-ray crystallography: Resolve ambiguous stereochemistry or hydrogen-bonding patterns, as demonstrated for related oxobutanoic acid derivatives .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays: Screen against targets like kinases or oxidoreductases (e.g., IC₅₀ determination via fluorometric or colorimetric methods). Reference studies on fluorinated phenylketones show IC₅₀ values in the 10–15 µM range for enzymes like KYN-3-OHase .
- Antimicrobial testing: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria. Structural analogs with halogenated phenyl groups exhibit moderate activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during synthesis?
Methodological Answer:
- Variable-temperature NMR: Identify dynamic processes (e.g., rotameric equilibria in the benzylamino group) that cause peak splitting .
- Computational modeling (DFT): Simulate NMR chemical shifts to assign ambiguous signals. For example, compare calculated vs. observed shifts for tautomeric forms.
- Isotopic labeling: Use ¹⁵N-labeled benzylamine to track amine group behavior in complex spectra.
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the 4-chlorophenyl moiety?
Methodological Answer:
- Substituent variation: Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl ring. Compare bioactivity profiles.
- Pharmacophore mapping: Use molecular docking to assess interactions between the 4-chlorophenyl group and hydrophobic enzyme pockets. Prior SAR studies on 3-benzoylpropionic acid derivatives highlight the importance of halogen positioning for binding affinity .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Methodological Answer:
- Accelerated stability testing: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS.
- Protective formulations: Encapsulate in liposomes or cyclodextrins to enhance stability, as suggested for acid-labile analogs in pharmacokinetic studies .
Q. What advanced analytical techniques can quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-MS/MS: Detect impurities at ppm levels using targeted ion monitoring (e.g., monitor m/z for unreacted starting materials or oxidation byproducts).
- NMR relaxation experiments: Quantify low-abundance isomers via T₁/T₂ relaxation time analysis.
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
Methodological Answer:
- Metabolic profiling: Use LC-MS to identify metabolites that may deactivate the compound in vivo. For example, hepatic cytochrome P450 enzymes may oxidize the benzylamino group.
- Protein binding assays: Measure serum albumin binding affinity (e.g., via fluorescence quenching) to assess bioavailability limitations.
Q. Why might computational predictions of reactivity conflict with experimental results?
Methodological Answer:
- Solvent effects in DFT models: Include implicit solvation (e.g., PCM model) to improve accuracy. For example, polar solvents may stabilize zwitterionic forms not accounted for in gas-phase calculations.
- Steric hindrance: Re-evaluate transition-state geometries if bulky groups (e.g., benzylamino) impede predicted reaction pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
